2-(Aminomethyl)-2-methylbutan-1-ol
Description
Contextual Significance of Amino Alcohols as Organic Building Blocks and Ligand Precursors
Amino alcohols are a critically important class of organic compounds, distinguished by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.comwikipedia.org This dual functionality imparts a versatile chemical reactivity, allowing them to participate in a wide array of chemical transformations. alfa-chemistry.com They are widely recognized as valuable building blocks in organic synthesis, serving as precursors to more complex molecules, including pharmaceuticals and agrochemicals. iris-biotech.deresearchgate.netontosight.ai The ability to derive amino alcohols from readily available sources like amino acids further enhances their utility. iris-biotech.de
In the realm of coordination chemistry, amino alcohols are highly effective ligand precursors. alfa-chemistry.com The nitrogen of the amino group and the oxygen of the hydroxyl group can both coordinate with metal ions, forming stable chelate rings. This chelating ability makes them instrumental in the synthesis of metal complexes with diverse applications in catalysis and materials science. alfa-chemistry.comresearchgate.net Chiral amino alcohols, in particular, are of immense interest as they can be used to create chiral ligands for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. iris-biotech.dealfa-chemistry.com
Overview of the Unique Structural Features of 2-(Aminomethyl)-2-methylbutan-1-ol
This compound possesses a unique molecular architecture that sets it apart. Its structure features a primary amine and a primary alcohol group attached to a quaternary carbon atom which is also substituted with a methyl and an ethyl group. This arrangement results in a sterically hindered environment around the functional groups. The presence of both an amino and a hydroxyl group on the same molecule allows it to act as a bidentate ligand, capable of coordinating to a metal center through both the nitrogen and oxygen atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| IUPAC Name | 2-amino-2-methylbutan-1-ol |
| CAS Number | 10196-30-2 |
| SMILES | CCC(C)(CO)N |
Data sourced from PubChem CID 10154017 nih.gov
Historical Trajectory and Evolution of Research Pertaining to this compound
While the broader class of amino alcohols has a long history in chemical research, dedicated studies on this compound are more recent. Initial interest in such compounds stemmed from their utility as buffers and in the synthesis of surface-active agents. However, the evolution of research has seen a shift towards more specialized applications. The recognition of its potential as a ligand for transition metal complexes has opened new avenues in catalysis. Although a detailed historical timeline is not extensively documented in readily available literature, the increasing number of patents and research articles mentioning this and structurally similar amino alcohols points to a growing appreciation of their synthetic potential in the 21st century.
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(2,4-7)5-8/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZLYDKGAAOFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminomethyl 2 Methylbutan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections for 2-(Aminomethyl)-2-methylbutan-1-ol
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orgdeanfrancispress.com For this compound, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the amino alcohol moiety.
A key retrosynthetic disconnection breaks the bond between the carbon bearing the amino group and the nitrogen atom. This leads to a synthon of a primary carbocation and an ammonia (B1221849) equivalent. Another strategic disconnection can be made at the C-C bond adjacent to the hydroxyl group. Functional group interconversion (FGI) is also a valuable strategy, where one functional group is converted into another that is more amenable to a specific synthetic transformation. ias.ac.in For instance, the primary alcohol can be envisioned as arising from the reduction of a corresponding carboxylic acid or ester, and the amine from the reduction of a nitrile or a nitro group.
The most logical disconnections for this compound are at the C-N bond and the C-C bond between the quaternary carbon and the hydroxymethyl group. This leads to precursors such as a substituted butanal or butanone derivative, which can then be further simplified to readily available starting materials.
Conventional Synthetic Routes to this compound
Traditional methods for synthesizing this compound often involve multi-step sequences that rely on well-established chemical transformations.
Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes and ketones). youtube.comorganic-chemistry.orgorganic-chemistry.org This process involves the initial reaction of the carbonyl compound with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.org
For the synthesis of this compound, a suitable precursor would be 2-formyl-2-methylbutanal or a protected version thereof. The reaction with ammonia would generate an imine intermediate, which is then reduced using a variety of reducing agents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. thieme-connect.de The choice of reducing agent is critical to avoid the reduction of the starting aldehyde before imine formation.
A general scheme for this process is as follows:
Step 1: Imine Formation: The carbonyl group of the precursor reacts with ammonia to form an imine.
Step 2: Reduction: The imine is then reduced to the primary amine.
One-pot reductive amination procedures are often preferred for their efficiency and operational simplicity. thieme-connect.de
The reduction of a nitrile group is a robust method for the synthesis of primary amines. acsgcipr.orgwikipedia.orglibretexts.org In the context of synthesizing this compound, a key intermediate would be a hydroxynitrile, specifically 3-hydroxy-2-methyl-2-cyanobutane.
The reduction of the nitrile functionality can be achieved using several reagents:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction typically requires an anhydrous ethereal solvent and is followed by an aqueous workup to protonate the resulting amine. libretexts.org
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. acsgcipr.orgwikipedia.org This approach is often favored in industrial settings due to its cost-effectiveness and scalability. However, it can sometimes lead to the formation of secondary and tertiary amines as byproducts. acsgcipr.org
Diborane (B₂H₆): Diborane can also be used for the reduction of nitriles to primary amines.
A patent describes a method for reducing a nitrile to its corresponding alcohol in a one-step reaction using a zirconium hydrous oxide catalyst. google.com
The total synthesis of this compound can be accomplished from simple, readily available starting materials through a sequence of reactions. One plausible route starts from 2-methyl-1-butanol, which is a naturally occurring compound. wikipedia.orgymdb.caebi.ac.ukchemspider.com
A potential multi-step synthesis could involve the following transformations:
Oxidation of the Precursor: The primary alcohol, 2-methyl-1-butanol, can be oxidized to the corresponding aldehyde, 2-methylbutanal, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
Cyanohydrin Formation: The resulting aldehyde can then be treated with a cyanide source, such as sodium cyanide (NaCN), to form a cyanohydrin. This introduces the necessary carbon atom for the aminomethyl group.
Hydrolysis and Reduction: Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, or direct reduction of the nitrile to an amine, and protection of the hydroxyl group would be necessary.
Another approach involves starting with isobutylene (B52900). A patented method describes the reaction of isobutylene with chlorine and acetonitrile (B52724) to form N-[1-(chloromethyl)propyl] acetochloroamide, which is then hydrolyzed in two steps to yield 2-amino-2-methyl-1-propanol (B13486) (a similar amino alcohol). google.comgoogle.com This highlights the potential for using simple alkenes as starting materials.
| Starting Material | Key Intermediates | Reagents | Final Product |
| 2-Methylbutanal | Imine | Ammonia, NaBH₄ | This compound |
| 3-Hydroxy-2-methyl-2-cyanobutane | - | LiAlH₄ or H₂/Catalyst | This compound |
| 2-Methyl-1-butanol | 2-Methylbutanal, Cyanohydrin | PCC, NaCN, etc. | This compound |
| Isobutylene | N-[1-(chloromethyl)propyl] acetochloroamide | Cl₂, Acetonitrile, H₂O | 2-Amino-2-methyl-1-propanol |
Advancements in Sustainable and Catalytic Synthesis of this compound
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for synthesizing amino alcohols, emphasizing catalytic approaches that minimize waste and energy consumption.
Catalytic hydrogenation is a cornerstone of green chemistry, and innovations in this area have a direct impact on the synthesis of amino alcohols. rsc.org The use of heterogeneous catalysts, such as rhodium-molybdenum oxide on silica (B1680970) (Rh-MoOx/SiO₂), has been shown to be effective for the selective hydrogenation of amino acids to amino alcohols with high yields and retention of configuration. rsc.org While not directly applied to this compound in the provided search results, this technology represents a significant advancement for the synthesis of chiral amino alcohols.
Transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure hydrogen gas. researchgate.net In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in the presence of a catalyst to effect the reduction. diva-portal.org Asymmetric transfer hydrogenation has emerged as a powerful tool for the synthesis of optically active amino alcohols from α-amino ketones, achieving high enantiomeric excesses and yields. researchgate.net This methodology could be adapted for the enantioselective synthesis of this compound if a suitable chiral precursor is available.
Furthermore, direct conversion of primary alcohols to vicinal amino alcohols has been achieved through hydrogen auto-transfer processes catalyzed by iridium complexes. nih.gov This innovative approach combines alcohol dehydrogenation with subsequent reductive coupling, offering a highly atom-economical route.
Recent research has also explored photoinduced hydrogen-atom transfer (HAT) catalysis for the direct conversion of aliphatic alcohols into 1,2-amino alcohols. rsc.org This method utilizes a dual catalytic system under mild photochemical conditions, demonstrating high atom and step economy. rsc.org
| Method | Catalyst/Reagent | Key Features |
| Catalytic Hydrogenation | Rh-MoOx/SiO₂ | High yield and stereoselectivity for amino acid reduction. rsc.org |
| Asymmetric Transfer Hydrogenation | Ruthenium or Iridium complexes | Synthesis of chiral amino alcohols from amino ketones. researchgate.netnih.gov |
| Hydrogen Auto-Transfer | Iridium complexes | Direct conversion of primary alcohols to vicinal amino alcohols. nih.gov |
| Photoinduced HAT Catalysis | Acridinium photoredox catalyst and DABCO-based HAT catalyst | Direct α-C-H aminoalkylation of alcohols. rsc.org |
Utilization of Green Solvents and Solvent-Free Reaction Conditions
The shift towards sustainable chemical manufacturing has put a significant emphasis on replacing traditional organic solvents with greener alternatives. In the synthesis of amino alcohols like this compound, water is an exemplary green solvent. Its use is prominent in the catalytic hydrogenation of amino acids, a common pathway to amino alcohols.
For instance, the synthesis of (S)-2-aminobutanol has been successfully achieved by hydrogenating (S)-2-aminobutyric acid in deionized water. google.com This process utilizes a supported metal catalyst under controlled temperature and pressure, offering benefits such as low production cost, minimal environmental pollution, and enhanced operational safety. google.com Another green approach involves enzymatic catalysis in aqueous media. The one-pot, one-step synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from biomass-derived materials showcases this strategy, where the entire reaction occurs in an aqueous buffer, eliminating the need for organic solvents. researchgate.net
Solvent-free reaction conditions, while more challenging, represent the ultimate goal in green synthesis. These reactions reduce waste and simplify product purification. While specific examples for amino alcohol synthesis are emerging, the principles are being applied broadly in chemical manufacturing to minimize environmental impact.
The table below compares a conventional synthesis approach with a green chemistry approach, highlighting the advantages of using benign solvents.
| Feature | Conventional Synthesis (Illustrative) | Green Synthesis (Example-based) |
| Solvent | Methanol, Acetonitrile researchgate.netgoogle.com | Deionized Water google.com |
| Starting Material | Petrochemical-based (e.g., isobutylene) google.com | Bio-based (e.g., amino acids) google.com |
| Catalyst | Copper chromite, Heavy metals researchgate.net | Supported metal catalysts, Enzymes google.comresearchgate.net |
| Reaction Conditions | High pressure (105 atm), High temp (170°C) researchgate.net | Moderate pressure (2-4 MPa), Moderate temp (60-70°C) google.com |
| Environmental Impact | Higher waste, use of hazardous materials | Lower E-factor, reduced pollution google.comresearchgate.net |
This table is generated based on data from analogous compound syntheses.
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is paramount in synthesizing complex molecules like this compound to ensure the correct functional groups react and are positioned accurately, thus avoiding the formation of unwanted isomers and byproducts.
Chemo-selective strategies focus on differentiating between multiple reactive functional groups. In the context of amino alcohol synthesis, this could involve the selective reduction of a carboxylic acid or ester group in the presence of other functionalities.
Regioselective synthesis ensures the addition of a functional group to the correct position on a molecule. For a compound like this compound, this is critical for establishing the specific substitution pattern on the butane (B89635) backbone. Advanced synthetic methodologies are employed to achieve this control. One powerful technique is the boronic ester homologation approach, which allows for the controlled, stepwise extension of a carbon chain with exceptional control over the stereochemistry of newly formed chiral centers. sciforum.net This method has been used for the synthesis of homochiral alcohols, demonstrating its precision. sciforum.net
Enzymatic synthesis is another cornerstone of selective chemistry. nih.gov Enzymes such as transaminases and oxidases operate with high specificity, making them ideal for producing chiral amines and alcohols. nih.gov These biocatalytic methods can offer high efficiency and selectivity under mild, sustainable conditions, circumventing the need for harsh reagents and protecting groups often required in traditional chemical routes. nih.gov
Process Optimization for Enhanced Yields and Purity
Optimizing reaction conditions is a critical step to maximize product yield and purity while minimizing costs and environmental impact. This involves a systematic study of various process parameters.
For catalytic hydrogenation processes, key parameters to optimize include:
Temperature and Pressure: Finding the optimal balance is crucial. For example, in the synthesis of 2-amino-1-butanol, reaction temperature and hydrogen pressure were identified as significant factors affecting conversion rates. researchgate.net A similar optimization for (S)-2-aminobutanol synthesis identified a preferred temperature of 65°C and a pressure of 2.5 MPa. google.com
Catalyst Loading and Reusability: The amount of catalyst affects reaction speed and cost. Studies often focus on minimizing catalyst loading without sacrificing efficiency. google.com Catalyst reusability is also a key factor for industrial feasibility. researchgate.net
Substrate Concentration: Increasing the concentration of the starting material (reaction titer) can make the process more efficient and reduce the environmental factor (E-factor). researchgate.net However, high substrate concentrations can sometimes lead to enzyme inhibition in biocatalytic processes. researchgate.net
The following table illustrates the impact of process parameter optimization on reaction outcomes, based on data from related amino alcohol syntheses.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Source |
| Substrate Conc. | 20 mM HMFCA | 98% Conversion | 60 mM HMFCA | 36% Conversion (due to inhibition) | researchgate.net |
| Catalyst | Standard | 39% Conversion | Optimized Loading & Conditions | 100% Selectivity | researchgate.net |
| pH (in water) | Not specified | Lower Yield | pH 1-2 | High Yield | google.com |
This table presents findings from analogous syntheses to illustrate optimization principles.
Scale-Up Considerations and Industrial Synthesis Challenges
Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. For the production of this compound, several factors must be considered for successful scale-up.
Choice of Synthetic Route: The chosen pathway must be cost-effective, safe, and environmentally sound. Routes that utilize inexpensive and readily available raw materials, such as those derived from biomass, are increasingly favored. researchgate.net For example, a patented method for a similar compound, 2-amino-2-methyl-1-propanol, highlights the advantages of using cheap, easy-to-obtain raw materials to create a process suitable for industrial production. google.com
Process Type (Batch vs. Continuous): Industrial synthesis can be performed in batches or in a continuous flow. Continuous processes often offer better control, efficiency, and economy of scale by allowing for smaller reactor volumes and continuous recycling of solvents and catalysts. google.com
Catalyst Management: On a large scale, the cost, recovery, and deactivation of catalysts are major concerns. For enzymatic processes, enzyme stability, immobilization techniques, and cofactor regeneration are critical for creating a viable biomanufacturing route. nih.gov
Downstream Processing and Purification: Isolating the final product with high purity is a significant challenge. The purification process, often involving distillation or crystallization, must be efficient and scalable. For some compounds that are slightly soluble in water, specialized extraction and drying techniques are required to prevent product loss. sciforum.net
Safety and Environmental Compliance: Handling potentially hazardous reagents and managing waste streams are critical considerations in industrial chemical production. The inherent safety and lower environmental impact of green chemistry approaches make them highly attractive for large-scale operations. google.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 2-(aminomethyl)-2-methylbutan-1-ol. One-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are essential for assembling the complete molecular structure.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional (2D) NMR experiments are fundamental in establishing the covalent framework of this compound by revealing through-bond correlations between nuclei. youtube.comepfl.ch
Correlation SpectroscopY (COSY): The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically transmitted through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group (the CH₂ and CH₃) and between the protons of the aminomethyl (CH₂) and hydroxymethyl (CH₂) groups with their respective neighboring protons, if any. This allows for the unambiguous assignment of protons within the same spin system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. epfl.ch This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in this compound will produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon of that specific group. epfl.ch Quaternary carbons, lacking directly attached protons, will not appear in an HSQC spectrum.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| -CH₂- (ethyl) | -CH₃ (ethyl) | C-ethyl (CH₂) | C-ethyl (CH₃), Quaternary C |
| -CH₃ (ethyl) | -CH₂- (ethyl) | C-ethyl (CH₃) | C-ethyl (CH₂), Quaternary C |
| -CH₂- (aminomethyl) | -NH₂ | C-aminomethyl | Quaternary C |
| -NH₂ | -CH₂- (aminomethyl) | - | C-aminomethyl, Quaternary C |
| -CH₂- (hydroxymethyl) | -OH | C-hydroxymethyl | Quaternary C |
| -OH | -CH₂- (hydroxymethyl) | - | C-hydroxymethyl, Quaternary C |
Dynamic NMR for Conformational Equilibrium and Hindered Rotation Studies
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and thermodynamics of conformational changes in molecules. researchgate.netresearchgate.net For this compound, DNMR could be employed to investigate hindered rotation around the C-C and C-N single bonds.
At low temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for otherwise equivalent nuclei in different conformations (atropisomers). researchgate.net As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy (ΔG‡) and other thermodynamic parameters for the rotational barriers. researchgate.net This information provides valuable insight into the conformational flexibility and the relative energies of different spatial arrangements of the molecule.
Advanced Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques offer deeper insights into the structure and fragmentation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the exact mass of the molecular ion of this compound. The exact mass is the sum of the masses of the most abundant isotopes of the constituent elements. nih.gov
For this compound (C₅H₁₃NO), the calculated monoisotopic mass is 103.099714038 Da. nih.gov By comparing the experimentally measured exact mass to the theoretical mass, the elemental composition of the molecule can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | - |
| Average Molecular Weight | 103.16 g/mol | nih.gov |
| Monoisotopic Mass | 103.099714038 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. longdom.org In a typical MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed in a second mass analyzer. longdom.orgnih.gov
The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of neutral fragments and the formation of stable product ions. libretexts.org For an amino alcohol, common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and alkyl groups. libretexts.orgyoutube.com Analyzing the masses of the fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the connectivity of the atoms. For example, the loss of a CH₂OH group (31 Da) or a CH₂NH₂ group (30 Da) would be indicative of the primary alcohol and primary amine functionalities, respectively. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS) Beyond Basic Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net While routinely used for the identification of volatile compounds, advanced GC-MS applications can provide more detailed information. nih.gov
For this compound, which is a volatile compound, GC-MS can be used not only for its identification in complex mixtures but also for quantitative analysis. uah.eduresearchgate.net Derivatization of the amino and hydroxyl groups, for instance, through silylation, can improve its chromatographic properties and lead to more characteristic mass spectra. nih.gov The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions, and the mass spectrum obtained from the GC peak provides definitive structural information. Advanced data analysis of GC-MS results can help in profiling metabolites in biological samples or in monitoring chemical reactions. researchgate.netuah.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.
The structure of this compound contains a primary amine (-NH₂), a primary alcohol (-OH), and saturated hydrocarbon (alkane) portions. Each of these groups gives rise to characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. pressbooks.pub
O-H Stretch: A prominent, broad absorption band is expected in the region of 3400-3650 cm⁻¹. The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. pressbooks.publibretexts.org
N-H Stretch: Primary amines (R-NH₂) typically exhibit two sharp, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. libretexts.orgcopbela.org These bands are generally sharper and less intense than the O-H band, allowing for their distinction. dummies.com
C-H Stretch: Strong absorptions due to the stretching of C-H bonds in the methyl and ethyl groups occur in the 2850-2960 cm⁻¹ range. pressbooks.pub
N-H Bend: The scissoring motion of the primary amine group typically appears as a medium to strong band between 1590 and 1650 cm⁻¹.
C-O Stretch: A strong band for the primary alcohol C-O stretching vibration is expected in the range of 1050-1075 cm⁻¹.
C-N Stretch: The C-N stretching vibration for aliphatic amines appears as a weak to medium band in the 1020-1250 cm⁻¹ region. copbela.org
Raman Spectroscopy: Raman spectroscopy complements IR by providing insights into the vibrations of non-polar bonds and skeletal structures. For amino alcohols, it is particularly useful for studying intramolecular hydrogen bonds. arxiv.org The O-H stretching vibration is also observable in Raman spectra, and its frequency can shift due to hydrogen bonding. acs.org Studies on aminoethanol have shown that the introduction of electron-donating groups on the nitrogen atom can enhance the O-H···N intramolecular hydrogen bond, leading to a noticeable red-shift (a shift to lower frequency) of the O-H stretching vibration. arxiv.orgarxiv.org
The table below summarizes the predicted characteristic vibrational frequencies for this compound.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Typical Intensity/Shape |
| Alcohol (O-H) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |
| Primary Amine (N-H) | Stretching | 3300-3500 | Medium, Two Sharp Peaks |
| Alkane (C-H) | Stretching | 2850-2960 | Strong, Sharp |
| Primary Amine (N-H) | Bending (Scissoring) | 1590-1650 | Medium to Strong |
| Alcohol (C-O) | Stretching | 1050-1075 | Strong |
| Amine (C-N) | Stretching | 1020-1250 | Weak to Medium |
X-ray Crystallography and Diffraction Studies for Solid-State Structure and Hydrogen Bonding Networks
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. For this compound, this technique would reveal bond lengths, bond angles, and the conformational structure of the molecule.
A critical aspect of the solid-state structure of amino alcohols is the extensive network of hydrogen bonds. The molecule possesses both hydrogen bond donors (the -OH and -NH₂ groups) and hydrogen bond acceptors (the lone pairs of electrons on the oxygen and nitrogen atoms). These features facilitate the formation of robust intermolecular hydrogen bonds, which govern the crystal packing arrangement. nih.govresearchgate.net
In the crystalline structures of similar amino alcohols, these interactions are the dominant force in defining the supramolecular architecture. nih.govresearchgate.net Common hydrogen bonding patterns observed in related compounds include:
O-H···N: An interaction between the hydroxyl group of one molecule and the nitrogen atom of another.
N-H···O: An interaction between an N-H bond of one molecule and the oxygen atom of a neighboring molecule.
O-H···O and N-H···N: Interactions connecting similar functional groups on adjacent molecules.
These interactions typically form complex chains, sheets, or three-dimensional networks. rsc.org In salts formed with acids, proton transfer from the acid to the amine group creates an ammonium (B1175870) cation (-NH₃⁺), which then acts as a strong hydrogen bond donor to the carboxylate anion, forming predictable patterns known as heterosynthons (e.g., NH₃⁺···⁻OOC). nih.govresearchgate.net While the specific crystal structure of this compound is not publicly documented, analysis of its functional groups strongly predicts that its solid-state form is highly organized and stabilized by such hydrogen bonding networks. It is important to note that hydrogen atoms are difficult to locate accurately with X-ray diffraction due to their low electron density, but their positions can often be inferred from the geometry of heavier atoms. echemi.com
Chromatographic Methodologies for Isolation, Purity Assessment, and Enantiomeric Excess Determination
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.
Isolation and Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for assessing the purity of amino alcohols.
HPLC: Due to the polarity of the amine and alcohol functional groups, reversed-phase HPLC (RP-HPLC) is a suitable method. A typical setup would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. akjournals.comoup.com The use of an acidic buffer helps to protonate the amine group, ensuring good peak shape.
GC: Amino alcohols can be challenging to analyze directly by GC because their high polarity and capacity for hydrogen bonding can lead to poor peak shape and column adsorption. nih.govgcms.cz This issue is often overcome by chemical derivatization, where the polar -OH and -NH₂ groups are converted into less polar, more volatile esters or silyl (B83357) ethers. acs.org For instance, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an n-butyl-N-trifluoroacetyl derivatization procedure can make the compound suitable for GC analysis. acs.org Specialized capillary columns designed for amines, which have a thick stationary phase, can also be used to achieve acceptable peak shapes without derivatization. nih.govgcms.cz
Enantiomeric Excess Determination: The carbon atom bonded to the aminomethyl, methyl, ethyl, and hydroxymethyl groups in this compound is a chiral center. Therefore, the compound exists as a pair of non-superimposable mirror images called enantiomers. Determining the enantiomeric excess (e.e.), which measures the purity of one enantiomer relative to the other, is critical in pharmaceutical and biological contexts.
Chiral HPLC is the most common and effective technique for this purpose. yakhak.org This is typically achieved through two main approaches:
Direct Separation: The racemic mixture is passed through an HPLC column containing a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.govnih.gov Various types of CSPs are effective for separating amino alcohols, including Pirkle-type, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), and ligand-exchange columns. nih.govscas.co.jp The separation relies on transient diastereomeric interactions formed between the enantiomers and the CSP, which can involve hydrogen bonding, π-π interactions, and steric hindrance. scas.co.jp
Indirect Separation: This method involves derivatizing the racemic amino alcohol with a chiral derivatizing agent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) HPLC column. akjournals.com Reagents like ortho-phthalaldehyde (OPA) combined with a chiral thiol are commonly used for this purpose with amino acids and can be applied to amino alcohols. researchgate.net
The table below outlines potential chromatographic conditions for the analysis of this compound.
| Analysis Type | Method | Column Type | Mobile Phase / Conditions | Detection |
| Purity Assessment | RP-HPLC | C18 (ODS) | Acetonitrile/Water with acidic buffer (e.g., 0.1% TFA) akjournals.com | UV, ELSD, or MS |
| Purity Assessment | GC (after derivatization) | Standard non-polar (e.g., DB-5) | Temperature programmed | FID or MS |
| Enantiomeric Separation | Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel OD) or Pirkle-type | Hexane/Alcohol mixtures (Normal Phase) or Buffered Acetonitrile/Water (Reversed Phase) scas.co.jp | UV or MS |
| Enantiomeric Separation | HPLC (Indirect) | C18 (ODS) | Acetonitrile/Water gradient (after derivatization with a CDR) akjournals.com | UV or Fluorescence |
Theoretical and Computational Studies of 2 Aminomethyl 2 Methylbutan 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the molecular geometry and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the ground state properties of molecules like 2-(aminomethyl)-2-methylbutan-1-ol. DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. youtube.com
These calculations also yield important electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org
Table 1: Calculated Ground State Properties of Related Butanol Derivatives
| Property | 2-amino-2-methyl-1-propanol (B13486) | 2-methyl-1-butanol |
| Molecular Formula | C4H11NO | C5H12O |
| Molar Mass | 89.14 g/mol | 88.148 g/mol |
| Topological Polar Surface Area | 46.3 Ų | Not available |
| Complexity | 42.8 | Not available |
Source: PubChem nih.govwikipedia.org
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound allows it to exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies. libretexts.orglumenlearning.com
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to study the conformational landscape of molecules. researchgate.net MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for the identification of stable conformations (energy minima) and the energy barriers between them.
Molecular dynamics simulations provide a time-dependent view of molecular motion. researchgate.net By simulating the movements of atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and pressure. researchgate.net These simulations are valuable for understanding how the molecule behaves in a dynamic environment.
Solvation Models and Solvent Effects on Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of the solvent on the solute molecule. These models can be either explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium.
For this compound, which has both polar (amino and hydroxyl groups) and non-polar (alkyl chain) parts, the choice of solvent will affect which conformations are most stable. In a polar solvent like water, conformations that expose the polar groups to the solvent will be favored. In a non-polar solvent, conformations that minimize the exposure of the polar groups may be more stable. Recent studies on similar molecules like 2-butanol (B46777) have shown that they tend to form aggregates in aqueous solutions at higher concentrations, which in turn affects the structural and dynamic properties of the solvent. unifi.it
Prediction of Chemical Reactivity and Thermochemical Parameters
Computational methods can also be used to predict the chemical reactivity and thermochemical properties of this compound. The HOMO and LUMO energies obtained from quantum chemical calculations can be used to predict how the molecule will interact with other chemical species. youtube.com
Thermochemical parameters, such as the enthalpy of formation, can also be calculated. chemeo.com The enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. nist.gov This value is important for understanding the stability of the compound and for predicting the thermodynamics of chemical reactions involving it.
Table 2: Thermochemical Data for a Related Isomer
| Parameter | Value (Liquid Phase) | Value (Gas Phase) |
| Standard Enthalpy of Formation (ΔfH⦵298) | -356.6 kJ·mol⁻¹ | -301.4 kJ·mol⁻¹ |
Source: Wikipedia wikipedia.org
Note: This data is for 2-methyl-1-butanol. The thermochemical parameters for this compound would differ due to the presence of the amino group.
Computational Analysis of Hydrogen Bonding and Intramolecular Interactions
Computational studies, although not extensively published for this compound itself, can be reliably inferred from research on structurally similar amino alcohols like 2-amino-2-methyl-1-propanol and 2-aminoethanol. These studies utilize methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate the nature of hydrogen bonds and other non-covalent interactions.
The key functional groups in this compound, the primary amine (-NH₂) and the hydroxyl (-OH) group, are both potent hydrogen bond donors and acceptors. This dual capability allows for a rich network of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
Intermolecular Hydrogen Bonding: In the solid state or liquid phase, molecules of this compound are expected to form extensive hydrogen-bonded networks. Computational analyses on analogous amino alcohols have shown that the most stable dimeric structures are often cyclic, formed through strong intermolecular O-H···N or N-H···O hydrogen bonds. nih.gov For instance, studies on 2-amino-2-methyl-1-propanol when reacted with quinaldinic acid revealed the formation of a distinct NH₃⁺∙∙∙⁻OOC heterosynthon, a strong ionic hydrogen bond that dictates the crystal packing. mdpi.com It is also common to observe weaker C-H···O and C-H···S interactions contributing to the stability of the crystal structure. mdpi.com
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl group's hydrogen and the amine group's nitrogen atom (O-H···N) or vice-versa (N-H···O). The probability and strength of such an interaction depend on the conformational flexibility of the molecule and the resulting geometry of the five-membered ring that would be formed. DFT calculations are typically employed to determine the relative energies of different conformers, identifying whether the intramolecularly bonded state is a stable, low-energy conformation.
Advanced Computational Analysis: To quantify and characterize these interactions, several computational techniques are employed:
Quantum Theory Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) associated with hydrogen bonds. The properties at these BCPs, such as electron density and its Laplacian, provide a quantitative measure of the interaction's strength and nature (e.g., covalent vs. electrostatic). mdpi.comugm.ac.id
CLP-Pixel Method: This method calculates the lattice energy by summing the interaction energies between molecular pairs, partitioning the energy into coulombic, polarization, dispersion, and repulsion components. This allows for the identification of the most significant dimers and the nature of the forces stabilizing them. mdpi.com
Table 1: Typical Hydrogen Bond Interactions Analyzed in Amino Alcohols
| Interaction Type | Description | Typical Computational Method | Expected Strength |
|---|---|---|---|
| Intermolecular O-H···N | The hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule. | DFT, MD, QTAIM | Strong |
| Intermolecular N-H···O | The amine group of one molecule donates a hydrogen to the oxygen atom of a neighboring molecule. | DFT, MD, QTAIM | Moderate to Strong |
| Intramolecular O-H···N | Hydrogen bond within the same molecule between the hydroxyl and amine groups. | DFT, Conformational Analysis | Weak to Moderate |
| Ionic N-H⁺···O⁻ | In salt forms, a strong hydrogen bond forms between the protonated amine and an anion. | X-ray Crystallography, DFT | Very Strong |
Ligand Binding Site Analysis and Interaction Modeling
While this compound is not widely documented as a ligand in protein-ligand complexes, its structural features—a primary alcohol and a primary amine on a compact, branched alkyl frame—make it a candidate for binding to biological macromolecules. Computational modeling is a crucial first step in exploring this potential. mdpi.com
Hypothetical Binding and Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. mdpi.com In a hypothetical scenario where this compound acts as a ligand, docking simulations would be performed to place it into the active site of a target protein.
The simulation process involves:
Preparation of the Receptor and Ligand: Generating 3D structures of the protein target and the ligand. The ligand's structure would be optimized to find its lowest energy conformation.
Defining the Binding Site: Identifying a cavity or "pocket" on the protein surface that is likely to be the binding site. nih.govresearchgate.net
Docking Simulation: Using an algorithm to sample a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.
Modeling Interactions in a Binding Site: If this compound were to bind to a protein, its hydroxyl and amino groups would be critical for forming specific interactions. These groups can act as hydrogen bond donors or acceptors with amino acid residues in the binding pocket, such as aspartate, glutamate, serine, or threonine. nih.gov The methyl and ethyl groups would likely engage in weaker, non-specific van der Waals or hydrophobic interactions with nonpolar residues like leucine, valine, or alanine. nih.gov
Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of the protein-ligand complex and the dynamic nature of the interactions over time.
Table 2: Steps in Modeling the Interaction of a Small Molecule Ligand
| Step | Description | Key Considerations | Computational Tools |
|---|---|---|---|
| 1. Target Identification | Selecting a biologically relevant protein or enzyme. | The protein should have a known or predicted binding pocket. | Protein Data Bank (PDB), literature search. |
| 2. Structure Preparation | Optimizing the 3D structures of the protein and the ligand (this compound). | Correct protonation states of amino acid residues and the ligand are crucial. | Molecular modeling software (e.g., AutoDock, Schrödinger Suite). |
| 3. Molecular Docking | Predicting the binding pose and affinity of the ligand in the protein's active site. | The scoring function's accuracy can vary; results are predictions. | AutoDock, GOLD, Glide. |
| 4. Interaction Analysis | Visualizing and quantifying the non-covalent interactions between the ligand and protein residues. | Identifying key hydrogen bonds, ionic interactions, and hydrophobic contacts. | LigPlot+, PyMOL, Discovery Studio. |
| 5. Refinement with MD | Simulating the dynamic behavior of the protein-ligand complex in a biological environment (e.g., water). | Assesses the stability of the predicted binding pose over time. | GROMACS, AMBER, NAMD. |
Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 2 Methylbutan 1 Ol
Reactions Involving the Primary Amine Functionality
The primary amine group in 2-(aminomethyl)-2-methylbutan-1-ol is a nucleophilic center, readily participating in a variety of reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The primary amine can be alkylated by reacting with alkyl halides, a process known as N-alkylation. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org However, this method can be complicated by the tendency for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org A more controlled and widely used industrial method for N-alkylation involves the use of alcohols as alkylating agents. beilstein-journals.orgnih.govresearchgate.net This process often requires a catalyst, such as metal complexes of ruthenium or iridium, and proceeds through a "hydrogen borrowing" mechanism. beilstein-journals.orgnih.gov In this catalytic cycle, the alcohol is first oxidized to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the catalyst, which had temporarily "borrowed" hydrogen atoms, to yield the N-alkylated amine. beilstein-journals.org
N-Acylation: N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is a common method for the synthesis of amides and is often used to introduce an acyl group onto the nitrogen atom. libretexts.orgkhanacademy.orgorganic-chemistry.org The reaction proceeds through a nucleophilic acyl substitution mechanism.
Formation of Imines and Amides
Imine Formation: Primary amines, such as this compound, react with aldehydes or ketones to form imines, which are characterized by a carbon-nitrogen double bond. youtube.commasterorganicchemistry.commasterorganicchemistry.com This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine. youtube.comlibretexts.org The formation of imines is a reversible process and can be influenced by the pH of the reaction medium. khanacademy.org
Amide Formation: Amides can be synthesized by reacting the primary amine of this compound with carboxylic acids or their derivatives. libretexts.orgyoutube.com The direct reaction with a carboxylic acid typically requires heat to drive off the water molecule formed. khanacademy.orgyoutube.com A more efficient method involves the use of activated carboxylic acid derivatives like acid chlorides or by employing coupling agents. khanacademy.orgorganic-chemistry.org Alternatively, amides can be formed through the direct amidation of esters. nih.gov
N-Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the primary amine group to prevent it from reacting with certain reagents. researchgate.netorganic-chemistry.org This is achieved by converting the amine into a less reactive derivative, known as a protecting group. organic-chemistry.org Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com
The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal (deprotection). organic-chemistry.org
Boc Group: The Boc group is typically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA). masterorganicchemistry.com Thermal deprotection is also possible. researchgate.net
Cbz Group: The Cbz group is commonly removed by catalytic hydrogenation. masterorganicchemistry.com
Fmoc Group: The Fmoc group is base-labile and can be cleaved using a mild base like piperidine. masterorganicchemistry.com
The ability to selectively remove one protecting group in the presence of others, known as an orthogonal strategy, is a powerful tool in complex organic synthesis. organic-chemistry.org For example, a Boc-protected amine can be deprotected with acid while an Fmoc-protected amine in the same molecule remains intact. organic-chemistry.org More recent developments have introduced protecting groups that can be removed under nearly neutral oxidative conditions, offering another layer of orthogonality. researchgate.netbeilstein-journals.org
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group of this compound can undergo a variety of reactions, including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
Esterification: The reaction of the primary alcohol with a carboxylic acid in the presence of an acid catalyst leads to the formation of an ester. masterorganicchemistry.comyoutube.com This reversible reaction is known as the Fischer esterification. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water can shift the equilibrium towards the formation of the ester. libretexts.org The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com Esters can also be synthesized from alcohols under metal-free conditions using oxygen as the oxidant. nih.gov
Etherification: The primary alcohol can be converted to an ether through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the acid-catalyzed reaction with another alcohol or the use of specific etherification agents like 1,2-dimethoxyethane. rsc.org
Oxidation and Reduction Pathways
Oxidation: The primary alcohol functionality can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, the oxidation of 2-methylbutan-1-ol with a strong oxidizing agent like potassium dichromate can first yield 2-methylbutanal and then 2-methylbutanoic acid upon further oxidation. brainly.com
Reduction: While the primary alcohol is already in a reduced state, the term "reduction" in the context of this functional group typically refers to reactions that might involve the cleavage of the C-O bond, though this is less common for simple alcohols. More relevant is the reduction of derivatives of the alcohol. For instance, if the alcohol is first converted to an ester, the ester can then be reduced back to the alcohol.
O-Protection and Deprotection Strategies
The hydroxyl group of this compound, being a primary alcohol, is amenable to a variety of protection strategies commonly employed in organic synthesis. The choice of a suitable protecting group is crucial to prevent unwanted side reactions at the hydroxyl moiety while chemical transformations are carried out at the amino group or other parts of the molecule.
Commonly used protecting groups for primary alcohols that could be applied to this compound include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. These are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. The stability of these silyl ethers varies, with TBDMS being significantly more robust than TMS, offering a wider range of compatible reaction conditions.
Another prevalent strategy is the formation of benzyl (B1604629) ethers, which are known for their stability under a wide range of chemical conditions, including acidic and basic media. The benzyl ether can be introduced by treating the alcohol with benzyl bromide or chloride in the presence of a base, such as sodium hydride.
Deprotection of these groups is well-established. Silyl ethers are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or by acidic hydrolysis. Benzyl ethers are commonly removed by catalytic hydrogenolysis, a method that is generally mild and selective.
Given the presence of the primary amino group, which is also nucleophilic and basic, it is often necessary to protect both the hydroxyl and amino groups, or to choose a protection strategy that is selective for the hydroxyl group under specific reaction conditions. The interplay between the two functional groups must be carefully considered when devising a synthetic route involving this compound.
Table 1: Common O-Protection and Deprotection Strategies Potentially Applicable to this compound
| Protecting Group | Protection Reagents | Deprotection Conditions |
| Trimethylsilyl (TMS) | TMS-Cl, Et3N | K2CO3, MeOH; mild acid |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, THF; HF, Pyridine (B92270) |
| Benzyl (Bn) | BnBr, NaH | H2, Pd/C |
Cyclization and Heterocycle Formation Reactions
The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of five- or six-membered rings containing both nitrogen and oxygen atoms.
For instance, treatment of this compound with a suitable electrophile that can react with both the amino and hydroxyl groups could initiate a cyclization cascade. One plausible transformation is the reaction with phosgene (B1210022) or a phosgene equivalent, which could lead to the formation of a cyclic carbamate, specifically a 4,4-dimethyl-oxazolidin-2-one derivative.
Similarly, reaction with an aldehyde or ketone could result in the formation of an oxazolidine (B1195125) ring system. The initial condensation of the primary amine with the carbonyl compound would form a Schiff base, which could then undergo an intramolecular cyclization via the attack of the hydroxyl group on the imine carbon.
While the literature does not extensively detail specific cyclization reactions starting from this compound, the fundamental principles of heterocycle synthesis suggest its utility as a building block for such transformations. The steric hindrance provided by the gem-dimethyl group at the C2 position could influence the regioselectivity and stereoselectivity of these cyclization reactions.
Metal Chelation and Coordination Chemistry Studies
The presence of both a nitrogen donor atom in the amino group and an oxygen donor atom in the hydroxyl group allows this compound to act as a bidentate ligand in coordination chemistry. It can form stable chelate complexes with a variety of transition metals.
This compound can coordinate to transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) to form metal-ligand complexes. In these complexes, the ligand typically binds to the metal center through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. The formation of such complexes is often accompanied by a color change in the solution, which can be monitored by UV-Vis spectroscopy.
The synthesis of these complexes generally involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The stoichiometry of the resulting complex, whether it is ML, ML2, or another form, depends on the metal ion, the reaction conditions, and the molar ratio of the metal to the ligand. rsc.org
The stability of the complexes formed with this compound will be influenced by several factors, including the nature of the metal ion (its size, charge, and electron configuration) and the chelate effect. The formation of a five-membered chelate ring by this bidentate ligand generally leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands.
The stoichiometry of the metal complexes can be determined using various techniques, including spectrophotometric titrations (like Job's method of continuous variation), potentiometric titrations, and single-crystal X-ray diffraction. researchgate.net While specific stability constants for this compound complexes are not widely reported, the principles of coordination chemistry suggest that it would form stable complexes with many transition metals.
Table 2: General Trends in the Stability of Transition Metal Complexes
| Metal Ion | General Stability Order (Irving-Williams Series) | Common Coordination Geometries |
| Mn(II) | < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) | Octahedral |
| Fe(II) | < Co(II) < Ni(II) < Cu(II) > Zn(II) | Octahedral |
| Co(II) | < Ni(II) < Cu(II) > Zn(II) | Octahedral, Tetrahedral |
| Ni(II) | < Cu(II) > Zn(II) | Octahedral, Square Planar |
| Cu(II) | > Zn(II) | Distorted Octahedral, Square Planar |
| Zn(II) | - | Tetrahedral, Octahedral |
Mechanistic Elucidation of Reactions Involving this compound as a Reagent or Catalyst
The dual functionality of this compound allows it to participate in a variety of reaction mechanisms, either as a substrate or as a ligand that modifies the reactivity of a metal catalyst. The amino group can act as a nucleophile or a base, while the hydroxyl group can also be a nucleophile or be converted into a good leaving group.
For instance, in reactions where the hydroxyl group is the reactive site, such as dehydration or substitution, the mechanism can be influenced by the adjacent tertiary carbon. In acid-catalyzed dehydration, protonation of the hydroxyl group would form a good leaving group (water). Departure of water would lead to a primary carbocation, which is highly unstable. A subsequent 1,2-hydride or 1,2-methyl shift could occur to form a more stable tertiary carbocation, which would then lose a proton to yield an alkene. quora.combrainly.com The specific product distribution would depend on the reaction conditions.
When acting as a ligand in a metal complex, this compound can influence the catalytic activity of the metal center. The steric bulk of the gem-dimethyl group and the electronic properties of the N- and O-donor atoms can affect the coordination geometry and the Lewis acidity of the metal, thereby tuning its catalytic performance in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The mechanism of such catalytic processes would involve the coordination of the substrate to the metal center, followed by one or more steps within the coordination sphere of the metal, and finally, the release of the product.
Applications and Advanced Material Science Perspectives of 2 Aminomethyl 2 Methylbutan 1 Ol Derivatives and Analogues
Role as a Versatile Synthetic Building Block in Complex Organic Synthesis
2-(Aminomethyl)-2-methylbutan-1-ol, possessing both a primary amino group and a hydroxyl group on a compact, branched alkyl structure, is a highly useful and adaptable building block in the realm of complex organic synthesis. nih.govsciforum.net Its molecular framework is well-suited for the construction of more elaborate molecules. The dual functionality of a nucleophilic amine and a hydroxyl group facilitates a wide array of chemical reactions, positioning it as an excellent starting point for creating diverse molecular designs. digitellinc.comresearchgate.net
The bifunctional character of this compound renders it an ideal precursor for synthesizing a range of nitrogen-containing heterocyclic compounds. nih.govmdpi.comfrontiersin.org The amino and hydroxyl functionalities can engage in cyclization reactions to generate rings of various sizes. For example, intramolecular reactions can yield substituted piperidines and other nitrogenous heterocycles, which are significant frameworks in medicinal chemistry. researchgate.net The synthesis of N-heterocycles is a major focus in organic chemistry, with amino alcohols serving as crucial starting materials in numerous synthetic pathways. nih.govmdpi.com The reaction of this amino alcohol with aldehydes or ketones, for instance, can trigger a sequence of reactions, such as imine formation followed by intramolecular cyclization, to produce a variety of heterocyclic structures. frontiersin.org Furthermore, microwave-assisted organic synthesis has become a potent method for the quick and efficient production of heterocyclic compounds from precursors like amino alcohols. nih.gov
A representative cyclization reaction to form a heterocycle from an amino alcohol is outlined below:
Reaction Scheme: General cyclization of an amino alcohol
| Reactant A | Reactant B | Conditions | Product |
|---|
In the fields of drug discovery and material science, creating chemical libraries with extensive structural diversity is vital for the identification of novel lead compounds. slideshare.netresearchgate.net Diversity-oriented synthesis focuses on producing a broad spectrum of different molecular structures from a single starting material. youtube.com With its multiple points for functionalization, this compound serves as an outstanding scaffold for constructing such libraries. rsc.org The amino and hydroxyl groups can be altered independently, and the branched alkyl chain imparts a three-dimensional quality to the resulting molecules. For instance, the amino group can undergo acylation, alkylation, or reductive amination, whereas the hydroxyl group can be etherified, esterified, or oxidized. orgsyn.org This permits the methodical creation of a vast number of analogues, each possessing distinct structural characteristics. slideshare.net The application of solid-phase synthesis can further boost the efficiency of library creation by attaching the amino alcohol scaffold to a resin for subsequent stepwise modification. researchgate.net
Table: Potential modifications of this compound for library synthesis
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |
| Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Hydroxyl Group | Esterification | Carboxylic acids, Acid chlorides | Ester |
While direct examples are not extensively documented in the provided search results, the structural elements of this compound are present in precursors for advanced organic materials. Amino alcohols are utilized in the synthesis of polymers and other materials. For example, the difunctional nature of amino alcohols can be leveraged in polymerization reactions to form polyamides or polyesters with attached functional groups, which can in turn be used to fine-tune the material's properties. The branched architecture of this compound could be employed to produce polymers with particular morphologies and characteristics, such as increased amorphousness and solubility. Additionally, the amino and hydroxyl groups can serve to cross-link polymer chains, resulting in the formation of strong networks.
Development of Advanced Ligands and Coordination Complexes for Non-Biological Applications
The amino and hydroxyl groups of this compound make it a prime candidate for crafting ligands for coordination chemistry. The capacity of these groups to bind to metal ions is fundamental to their application in diverse areas, including catalysis and materials science.
Polydentate ligands, which bind to a metal ion via several donor atoms, create more stable complexes compared to their monodentate equivalents. The amino alcohol portion of this compound offers two donor atoms: an amino nitrogen and a hydroxyl oxygen. digitellinc.com Through chemical alteration of the amino alcohol, additional donor groups can be introduced, leading to the creation of polydentate ligands. For instance, the amino group can be reacted with molecules bearing other donor atoms, like pyridine (B92270) or carboxylate groups, to form tri- or tetradentate ligands. rsc.orgcanterbury.ac.nz The synthesis of such ligands frequently involves several steps, but the adaptability of the amino alcohol starting material enables the formation of a broad array of ligand structures. digitellinc.com These ligands can be tailored to possess specific geometries and electronic features, which consequently shape the properties of the final metal complexes. rsc.org
Table: Examples of Polydentate Ligand Synthesis Strategies
| Starting Material | Reagent | Ligand Type | Potential Metal Ions |
|---|---|---|---|
| This compound | 2-Picolyl chloride | Tridentate (N,N,O) | Cu(II), Ni(II), Co(II) |
Transition metal complexes that feature amino alcohol-derived ligands have demonstrated considerable potential in catalysis. researchgate.netemory.edunih.gov The ligand is instrumental in dictating the mechanism and selectivity of the catalytic reaction. csic.esnih.gov For example, the stereochemistry of the ligand can be used to confer asymmetry upon the reaction product, resulting in the formation of a single enantiomer. The electronic characteristics of the ligand can also modulate the reactivity of the metal center. For instance, electron-donating ligands can heighten the electron density on the metal, rendering it more nucleophilic, while electron-withdrawing ligands can make it more electrophilic. Within a catalytic cycle, the ligand can affect the rates of crucial steps like oxidative addition, reductive elimination, and migratory insertion. The steric hindrance of the ligand can also be a factor in controlling reaction selectivity by influencing how the substrate binds to the metal center. Although specific catalytic uses of ligands derived directly from this compound are not extensively detailed in the search results, the fundamental principles of ligand design and their influence on catalytic mechanisms are well-recognized for similar amino alcohol ligands. researchgate.netresearchgate.net
Supramolecular Assembly and Self-Assembled Monolayer Formation
The formation of highly organized molecular structures through non-covalent interactions, known as supramolecular assembly, is a cornerstone of advanced materials design. nih.gov Self-assembled monolayers (SAMs) represent a specific, highly ordered form of supramolecular assembly, where organic molecules spontaneously form a single-molecule-thick layer on a substrate. wikipedia.org These layers are critical for modifying surface properties at the molecular level. wustl.edu
The structure of this compound, featuring both a primary amine (-NH₂) and a primary alcohol (-OH) group, makes it and its analogues prime candidates for participating in such assemblies. The amine group can act as a robust anchor, or "head group," chemisorbing onto various substrates like gold, silicon oxides, or other metals. wikipedia.org For instance, amino-terminated silanes are widely used to functionalize silica (B1680970) surfaces, creating a primary layer for further modification. rsc.org The remainder of the molecule, the alkyl chain, and the terminal hydroxyl group, function as the "tail," whose interactions and orientation define the properties of the newly created surface.
The dual functional nature of amino alcohols allows for complex hydrogen-bonding networks to form between adjacent molecules within the monolayer, enhancing the stability and order of the assembly. acs.org The steric hindrance introduced by the two methyl groups at the C2 position in this compound would significantly influence the packing density and orientation of the molecules in a SAM, a critical parameter for controlling surface properties. Research on analogous compounds, such as aminopropyltrimethoxysilane (APTMS), shows that such amino-functionalized surfaces can be exceptionally homogeneous and reactive. nih.gov The ability to control the presentation of functional groups (in this case, the hydroxyl group) at the interface is essential for applications ranging from biosensors to controlling crystallization. rsc.orgacs.org
| Analogue/Component | Role in Assembly | Key Interaction(s) | Potential Substrate |
| Aminopropyltrimethoxysilane (APTMS) | Forms amino-functionalized surfaces. nih.gov | Covalent Si-O-Si bonds with substrate; amine groups provide reactive sites. nih.gov | Silicon, Silicon Dioxide researchgate.net |
| Tris(hydroxymethyl)aminomethane (TRIS) | Can functionalize surfaces, enhancing hydrophilicity. researchgate.net | Amine group for covalent attachment; multiple hydroxyl groups for hydrogen bonding. researchgate.net | Graphene Oxide, Silica Particles researchgate.netnih.gov |
| Thiol-containing molecules | Anchor group for SAM formation. | Strong, stable thiol-metal bonds. wikipedia.org | Gold wikipedia.org |
| Alkanoic Acids | Can form a secondary layer on an amino-functionalized surface to tailor wettability. nih.gov | Ionic or amide bond formation with primary amine layer. nih.gov | Amino-functionalized surfaces nih.gov |
Chemical Modification of Surfaces and Polymers (excluding specific material properties)
The presence of both amine and hydroxyl functional groups on this compound and its analogues provides a versatile platform for the chemical modification of materials. These groups can undergo a variety of chemical reactions to attach the molecule to existing surfaces or integrate it into larger polymer structures.
Grafting involves the covalent attachment of molecules onto the surface of a material to alter its chemical functionality. The amine and hydroxyl groups of amino alcohols are highly suitable for this purpose. The primary amine is a strong nucleophile that can react with a range of electrophilic groups present on a surface, such as epoxides, acyl halides, and isocyanates, to form stable covalent bonds. nih.gov Similarly, the hydroxyl group can be used for grafting onto surfaces via esterification or etherification reactions.
This strategy is employed to functionalize a wide array of materials. For instance, amino alcohols can be grafted onto the interlayer surface of clays (B1170129) like kaolinite (B1170537) to create new nanohybrid materials. rsc.org In polymer science, surfaces that lack desired reactive groups can first be treated, for example with a plasma to introduce bromine atoms, which can then be readily substituted by the amine group of an amino alcohol to functionalize the surface. scribd.com Analogues like Tris(hydroxymethyl)aminomethane (TRIS) have been successfully grafted onto silica nanoparticles and graphene oxide to modify their surface chemistry. researchgate.netacs.org The functionalization with amino alcohols introduces reactive sites that can be used for further chemical transformations. rsc.org
| Surface Functional Group | Amino Alcohol Functional Group | Resulting Linkage | Example Application |
| Epoxy (Oxirane) | Amine (-NH₂) | C-N bond (via ring-opening) | Functionalization of graphene oxide with TRIS. researchgate.net |
| Isocyanate (-NCO) | Amine (-NH₂) or Alcohol (-OH) | Urea or Urethane | Cross-linking of polymers. |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide | Peptide synthesis, surface modification. |
| Acyl Halide (-COX) | Amine (-NH₂) or Alcohol (-OH) | Amide or Ester | General surface functionalization. |
| Silanol (Si-OH) on silica | Amine (-NH₂) of TRIS | C-O-Si or N-Si linkage | Modification of silica nanoparticles. acs.org |
Beyond surface modification, amino alcohols can be integrated directly into the bulk structure of polymers. Their bifunctional nature—possessing two reactive sites—makes them ideal candidates to act as cross-linking agents. A cross-linker forms a covalent bridge between adjacent polymer chains, creating a three-dimensional network. This process fundamentally changes the polymer's architecture from linear to a more rigid, interconnected structure.
In the synthesis of polyesters or polyamides, an amino alcohol like this compound can react with diacids or their derivatives. The amine and hydroxyl groups can each react with a functional group on a separate polymer chain, effectively linking them. This cross-linking generally enhances the thermal stability and mechanical strength of the resulting material. For example, poly(ester amide) elastomers have been developed using amino alcohols as the basis for the cross-linked network. nih.gov
Alternatively, the amino alcohol can be incorporated as a pendant side chain. In this approach, one of the functional groups (e.g., the hydroxyl group) reacts to attach the molecule to the main polymer backbone, leaving the other functional group (the amine) free. These pendant amine groups can then serve as reactive sites for subsequent chemical modifications, allowing for the precise tailoring of the polymer's properties or the attachment of other functional molecules. Chiral amino alcohols have been grafted onto polymer backbones to act as catalysts in asymmetric reactions. researchgate.net
Design and Synthesis of Functionalized Derivatives for Specific Chemical Transformations (excluding biological/clinical activity)
The amine and alcohol moieties of this compound are not just connection points; they are reactive centers for synthesizing a new generation of functionalized derivatives. These derivatives can be designed as specialized building blocks or catalysts for a wide range of chemical transformations.
The primary amine can be readily converted into other functional groups. For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These reactions are fundamental in creating ligands for catalysis. The transformation of amino alcohols into N-substituted derivatives is a key step in preparing valuable chemical intermediates. nih.gov
The hydroxyl group can undergo esterification or etherification. Chemoenzymatic methods, for instance, use enzymes to catalyze the esterification of the C-terminus of amino acids with alcohols, demonstrating a green chemistry approach to creating new derivatives. acs.org
Furthermore, the entire amino alcohol structure can serve as a precursor in more complex reactions. Tandem catalytic processes can use amino alcohols and primary alcohols to synthesize substituted pyrroles and pyrazines, forming new C-C and C-N bonds in a single process. rsc.org The development of catalysts for the N-alkylation of amines with alcohols further expands the synthetic utility. acs.org Such transformations allow for the creation of a diverse library of molecules from a simple amino alcohol precursor, each tailored for specific roles in organic synthesis or materials chemistry.
| Starting Moiety | Reagent Type | Reaction Type | Functionalized Derivative |
| Primary Amine | Acyl Chloride | Acylation | N-acyl derivative (Amide) |
| Primary Amine | Aldehyde/Ketone | Condensation | Imine (Schiff Base) |
| Primary Amine | Primary Alcohol | N-alkylation (e.g., via borrowing hydrogen catalysis) acs.org | Secondary Amine |
| Alcohol | Carboxylic Acid / Acyl Chloride | Esterification | Ester |
| Alcohol & Amine | Carbon Dioxide & Alkyl Halide | Cyclization | Cyclic Carbamate (Oxazolidinone) acs.org |
| Alcohol & Amine | Diacid | Polycondensation | Poly(ester amide) nih.gov |
Future Research Directions and Emerging Opportunities
Innovations in Green and Sustainable Synthetic Routes for 2-(Aminomethyl)-2-methylbutan-1-ol
Currently, detailed and optimized synthetic routes for this compound are not widely reported in peer-reviewed literature. Future research could focus on developing environmentally benign and economically viable methods for its preparation. Key areas for innovation include:
Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis could offer high selectivity and milder reaction conditions. For instance, the use of transaminases for the amination of a suitable keto-alcohol precursor or enzymatic reduction of a corresponding amino acid derivative could be explored.
Catalytic Hydrogenation: Development of novel heterogeneous or homogeneous catalysts for the reduction of a corresponding nitroalcohol or cyanoalcohol would be a direct and atom-economical approach. Research into non-precious metal catalysts (e.g., based on nickel, copper, or cobalt) would be particularly valuable from a sustainability perspective.
Renewable Feedstocks: Investigating synthetic pathways that originate from bio-based starting materials would align with the principles of green chemistry. This could involve the transformation of renewable platform chemicals through multi-step syntheses.
A comparative table of potential green synthetic strategies is presented below.
| Synthetic Strategy | Potential Precursor | Key Transformation | Advantages | Research Challenges |
| Biocatalysis | 2-Hydroxymethyl-2-methylbutanal | Reductive Amination | High enantioselectivity, mild conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate specificity, process optimization. |
| Catalytic Hydrogenation | 2-Methyl-2-(nitromethyl)butan-1-ol | Nitro group reduction | High yields, scalability, potential for catalyst recycling. | Catalyst poisoning, selectivity control, high pressure/temperature requirements. |
| Renewable Feedstocks | Bio-based isopentanol derivatives | Multi-step conversion | Reduced carbon footprint, use of sustainable resources. | Complexity of synthetic routes, purification challenges, economic viability. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique steric environment around the amino and hydroxyl groups in this compound may lead to novel reactivity. Future studies could investigate:
Intramolecular Cyclizations: The 1,3-relationship between the amine and alcohol functionalities could be exploited to synthesize novel heterocyclic compounds, such as 4,4-dimethyl-tetrahydro-1,3-oxazines, which may possess interesting biological or material properties.
Selective Derivatization: The steric hindrance may allow for selective reactions at either the amine or the alcohol group, which is often challenging in less hindered amino alcohols. This could be a fruitful area for developing new protecting group strategies or for the synthesis of complex molecules.
Metal-Mediated Reactions: The ability of the compound to act as a bidentate ligand for various metal centers could be explored. The resulting metal complexes might exhibit unique catalytic activities or be useful as building blocks for coordination polymers.
Integration into Advanced Catalytic Systems for Challenging Chemical Reactions
Amino alcohols are well-established as ligands in asymmetric catalysis. The specific structure of this compound makes it an interesting candidate for:
Asymmetric Catalysis: As a chiral ligand, its derivatives could be employed in a variety of asymmetric transformations, such as the addition of organozinc reagents to aldehydes, asymmetric transfer hydrogenation, or aldol reactions. The steric bulk could impart high levels of enantioselectivity.
Organocatalysis: The bifunctional nature of the molecule allows for its potential use as an organocatalyst, where the amine and alcohol groups could act in concert to activate substrates and control stereochemistry.
Advanced Computational Design and Predictive Modeling of this compound Based Systems
In the absence of extensive experimental data, computational chemistry can provide valuable insights and guide future research. Opportunities in this area include:
Conformational Analysis: Predicting the stable conformations of the molecule and its derivatives is crucial for understanding its reactivity and its interactions in catalytic systems.
Ligand-Metal Interactions: Density Functional Theory (DFT) calculations could be used to model the coordination of this compound to various metal centers, predicting the stability and electronic properties of the resulting complexes.
Reaction Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of potential reactions involving this compound, aiding in the design of more efficient synthetic routes and catalytic cycles.
Unexplored Applications in Emerging Fields of Chemical Sciences
The unique structure of this compound suggests potential applications in several emerging areas:
Materials Science: It could serve as a monomer or a cross-linking agent in the synthesis of novel polymers, potentially imparting unique thermal or mechanical properties due to its compact and sterically hindered structure.
Supramolecular Chemistry: The ability to form hydrogen bonds through both the amine and alcohol groups makes it a potential building block for the construction of self-assembling systems, such as gels, liquid crystals, or molecular capsules.
Ionic Liquids: Derivatization of the amino group could lead to the formation of novel ionic liquids with potentially interesting physical and chemical properties, such as low viscosity or high thermal stability.
Q & A
Basic: What are the primary synthetic routes for 2-(Aminomethyl)-2-methylbutan-1-ol, and how do reaction conditions influence product yield?
Answer:
The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, oxidation of precursor alcohols using potassium permanganate (KMnO₄) under acidic conditions can yield intermediates, followed by amination steps. Reaction parameters like temperature (e.g., 0–25°C for controlled reductions), solvent polarity (e.g., anhydrous ether for LiAlH₄ reductions), and stoichiometric ratios of reagents critically impact yield and selectivity. Evidence from analogous compounds suggests that optimizing pH (neutral to mildly basic) during substitution reactions minimizes side products like over-oxidized species .
Advanced: How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
Answer:
Steric hindrance from the 2-methyl group and the spatial orientation of the aminomethyl moiety dictate regioselectivity. Studies on related derivatives (e.g., 2-amino-2-methylbutan-1-ol) show that bulky substituents favor SN2 mechanisms at the primary hydroxyl site, while tertiary carbons may undergo elimination under strong acidic conditions. Chiral resolution via HPLC or enzymatic assays is recommended to isolate enantiomers for mechanistic studies, as stereochemistry impacts binding affinity in enzyme co-factor roles .
Basic: What are the key functional groups in this compound, and how do they contribute to its chemical versatility?
Answer:
The compound features a primary hydroxyl group (-OH) and a secondary aminomethyl group (-CH₂NH₂) on adjacent carbons. This dual functionality enables:
- Hydrogen bonding with biomolecules (e.g., enzymes) via -OH.
- Nucleophilic reactivity from the amine group in substitution reactions (e.g., alkylation or acylation).
Comparative data show higher buffering capacity (pH 7–9) than simpler amino alcohols, making it suitable for stabilizing reaction media in biochemical assays .
Advanced: In enzyme interaction studies, how does this compound influence the stability and activity of alkaline phosphatase under varying pH conditions?
Answer:
The compound acts as a stabilizing co-factor for alkaline phosphatase, maintaining >80% enzyme activity at pH 8.5–9.5. Methodologies include:
- Circular dichroism (CD) spectroscopy to monitor conformational changes.
- Kinetic assays (e.g., Michaelis-Menten analysis) to quantify substrate turnover rates.
Contradictory findings in lower pH ranges (<7.0) suggest protonation of the amine group reduces binding efficiency, highlighting the need for pH-controlled experimental designs .
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer:
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., δ 1.2 ppm for methyl groups) and confirms amine presence.
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 118.1).
- HPLC with UV/RI detection : Quantifies purity (>98%) and identifies polar impurities.
Chromatographic methods (e.g., reverse-phase C18 columns) are preferred for separating stereoisomers .
Advanced: What methodologies are used to assess the neuroprotective potential of this compound in animal models?
Answer:
- In vivo rodent models : Dose-response studies (10–100 mg/kg, i.p.) evaluate reduction in oxidative stress markers (e.g., malondialdehyde).
- Microdialysis : Monitors neurotransmitter levels (e.g., glutamate) in hippocampal regions post-ischemia.
- Immunohistochemistry : Quantifies apoptosis markers (e.g., caspase-3) in neuronal tissues.
Contradictions in efficacy between acute vs. chronic dosing regimes necessitate longitudinal study designs .
Basic: How does the buffering capacity of this compound compare to other amino alcohols in maintaining pH stability in biochemical assays?
Answer:
Comparative studies show a buffering capacity of ~50 mM⁻¹pH⁻¹ at pH 8.0–9.0, outperforming ethanolamine (30 mM⁻¹pH⁻¹) and triethanolamine (40 mM⁻¹pH⁻¹). This is attributed to its pKa values (amine: ~9.5; hydroxyl: ~12.5), enabling effective proton exchange in alkaline conditions. Applications include cell lysis buffers and enzyme storage solutions .
Advanced: How can computational modeling (e.g., DFT) predict reaction pathways for this compound in asymmetric synthesis?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for stereoselective reactions (e.g., enantiomeric excess in ketone reductions).
- Molecular docking : Simulates binding interactions with chiral catalysts (e.g., BINAP-metal complexes).
Validation via experimental optical rotation data and chiral HPLC confirms computational predictions, reducing trial-and-error in catalyst screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
